Product packaging for 1-Ethyl-4-propylpiperazine(Cat. No.:CAS No. 90796-44-4)

1-Ethyl-4-propylpiperazine

Cat. No.: B13121030
CAS No.: 90796-44-4
M. Wt: 156.27 g/mol
InChI Key: ZJAQKWSLYRNXDR-UHFFFAOYSA-N
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Description

1-Ethyl-4-propylpiperazine is a piperazine-based chemical compound serving as a versatile building block in organic and medicinal chemistry research. Piperazine derivatives are of significant interest in pharmaceutical development due to their ability to modulate biological activity; they are commonly explored as core structural elements in potential therapeutics . As a substituted piperazine, this compound is primarily utilized by researchers as a synthetic intermediate or a precursor for the development of more complex molecules. Its structure makes it a valuable scaffold for constructing compounds for screening in various biochemical assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE) should be worn, and the compound should be stored under the recommended conditions to maintain stability and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B13121030 1-Ethyl-4-propylpiperazine CAS No. 90796-44-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90796-44-4

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-ethyl-4-propylpiperazine

InChI

InChI=1S/C9H20N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3-9H2,1-2H3

InChI Key

ZJAQKWSLYRNXDR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CC

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 4 Propylpiperazine and Its Derivatives

Classical Approaches to Piperazine (B1678402) Ring Construction

Traditional methods for synthesizing the piperazine nucleus remain fundamental in organic synthesis, offering reliable and versatile routes to a wide array of derivatives.

Reductive amination is a cornerstone for the N-alkylation of piperazines. This method typically involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of N,N'-disubstituted piperazines, this can be performed in a stepwise manner or, in some cases, as a double reductive amination on piperazine itself.

The synthesis of unsymmetrically substituted piperazines like 1-ethyl-4-propylpiperazine would typically proceed by first introducing one substituent (e.g., the ethyl group) onto the piperazine core to form 1-ethylpiperazine (B41427). This intermediate is then subjected to a second reductive amination with propanal and a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120), to yield the final product. The choice of reducing agent is crucial to prevent side reactions and ensure high yields. Novel N,N'-disubstituted piperazines have been successfully synthesized using this approach with various aldehydes and piperazine derivatives. wm.eduresearchgate.net A one-pot tandem reductive amination-transamidation-cyclization reaction has also been developed to produce substituted piperazin-2-ones. nih.gov

Table 1: Examples of Reductive Amination for Piperazine Synthesis
Piperazine SubstrateCarbonyl CompoundReducing AgentProductReference
PiperazinePhenylacetaldehydeSodium triacetoxyborohydride1,4-Diphenethylpiperazine researchgate.net
N-DiphenylmethylpiperazineBenzaldehydeSodium triacetoxyborohydride1-Benzhydryl-4-benzylpiperazine researchgate.net
N-Boc-piperazineVarious AldehydesSodium triacetoxyborohydrideN-Alkyl-N'-Boc-piperazines nih.gov
Amino Acid Methyl EstersVarious AldehydesNot SpecifiedSubstituted Piperazin-2-ones nih.gov

The de novo construction of the piperazine ring via cyclization of a linear precursor is a powerful strategy that allows for the introduction of substituents at both carbon and nitrogen atoms. These methods often involve the formation of two carbon-nitrogen bonds to close the six-membered ring.

One notable approach is the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which are formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.govresearchgate.net This method provides access to piperazines with various substituents on the carbon framework. Another strategy involves the manganese-mediated reductive cyclization of bisimines, which are readily accessible from the condensation of a diamine and a carbonyl compound. acs.org This process forms a carbon-carbon bond and sets two stereocenters in a single step. Furthermore, gold-catalyzed cyclization of alkynylamines has been established as an efficient method for constructing the piperazine skeleton under mild conditions. rsc.org

Table 2: Cyclization Strategies for Piperazine Ring Construction
Precursor TypeKey ReactionCatalyst/ReagentProduct TypeReference
Bis(oximinoalkyl)aminesReductive CyclizationPd/C, H₂C,N-Substituted Piperazines nih.gov
Bis-iminesReductive CyclizationManganese2,3-Disubstituted Piperazines acs.org
AlkynylaminesCascade CyclizationGold CatalystSubstituted Piperazines rsc.org
Diol-diamineCoupling ReactionRuthenium(II)Substituted Piperazines organic-chemistry.org

Modern and Green Chemistry Synthetic Protocols

Recent advances in synthetic methodology have focused on developing more efficient, atom-economical, and environmentally benign routes to piperazine derivatives. These modern protocols often employ catalytic systems and innovative reaction designs.

Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for piperazine synthesis. The Buchwald-Hartwig amination is a prominent example, enabling the efficient coupling of aryl halides or triflates with piperazines to form N-arylpiperazines. acs.org This reaction is known for its broad substrate scope and functional group tolerance. Recent developments have even led to protocols that can be performed under aerobic conditions, sometimes using piperazine itself as the solvent, which represents a significant step towards green chemistry. acs.org

Beyond N-functionalization, palladium catalysts are also employed for the construction of the piperazine ring itself. A modular synthesis of highly substituted piperazines has been developed via a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components. organic-chemistry.orgacs.org This method offers excellent control over regio- and stereochemistry. Another strategy involves the palladium-catalyzed carboamination of alkenes, which allows for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov

Table 3: Palladium-Catalyzed Methodologies for Piperazine Synthesis
Reaction TypeSubstratesCatalyst System (Example)Key FeaturesReference
Buchwald-Hartwig AminationAryl Chlorides, PiperazinePd₂(dba)₃ / RuPhosAerobic, fast, solvent-free options acs.org
Decarboxylative CyclizationPropargyl Carbonates, DiaminesPd(PPh₃)₄High substitution, stereo/regiocontrol organic-chemistry.orgacs.org
Alkene CarboaminationSubstituted Ethylenediamines, Aryl/Alkenyl HalidesPd(OAc)₂ / PPh₃Stereoselective, modular construction nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient pathway to complex molecules. Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly well-suited for generating piperazine scaffolds. thieme-connect.com

In a typical sequence, an amine (like an N-alkylethylenediamine), a carbonyl compound, a carboxylic acid, and an isocyanide are combined to form a linear Ugi adduct. thieme-connect.com This intermediate can then undergo a subsequent cyclization step to form the piperazine or piperazinone ring. This strategy allows for the rapid generation of diverse libraries of piperazine derivatives by simply varying the four input components. acs.orgthieme-connect.com The operational simplicity and mild reaction conditions make MCRs an attractive approach for combinatorial chemistry and drug discovery. thieme-connect.com

Table 4: Multicomponent Reactions for Piperazine Scaffold Synthesis
MCR TypeComponentsPost-MCR TransformationProduct ScaffoldReference
Ugi Four-Component Reaction (U-4CR)N-Alkylethylenediamine, Chloroacetaldehyde, Carboxylic Acid, IsocyanideIntramolecular CyclizationPiperazine-2-carboxamides thieme-connect.com
Ugi-Smiles Reaction2-Nitrophenol, Aminoacetaldehyde Dimethyl Acetal, Isocyanide, Carboxylic AcidAcid-catalyzed CascadeFused Benzimidazolopiperazines acs.org
Tetrazole Ugi ReactionMono-Boc-protected Diamine, Aldehyde, Isocyanide, HN₃Base-mediated CyclizationSubstituted Piperazines thieme-connect.com

Solid-phase synthesis is a powerful technique for the preparation of chemical libraries, as it simplifies the purification process by allowing excess reagents and by-products to be washed away from the resin-bound product. This methodology has been successfully applied to the synthesis of N,N'-disubstituted piperazines and related heterocycles. acs.org

In a typical approach, an amino acid or another suitable building block is anchored to a solid support. This resin-bound substrate is then subjected to a series of reactions to build the piperazine core and introduce diversity. For instance, a solid-supported disrupted Ugi condensation between an aziridine (B145994) aldehyde dimer, an isonitrile, and a backbone-anchored amino acid can deliver N-acyl aziridine intermediates. nih.gov These intermediates can then be reacted with various nucleophiles followed by cleavage from the resin to yield a diverse set of trisubstituted piperazinones. nih.gov This approach facilitates the parallel synthesis of large numbers of distinct piperazine derivatives for screening purposes. acs.org

Table 5: Solid-Phase Synthesis of Piperazine Derivatives
Reaction StrategyResin-Bound ComponentKey Reaction StepsFinal Product ClassReference
Disrupted Ugi CondensationAmino Acids1. Ugi reaction with aziridine aldehyde. 2. Nucleophilic ring-opening. 3. Cleavage from resin.2,3,6-Trisubstituted Piperazinones nih.gov
General Library SynthesisPiperazine or Precursor1. Attachment to solid support. 2. Stepwise functionalization (e.g., acylation, alkylation). 3. Cleavage from resin.Disubstituted 1,6-Piperazine-2-ones acs.org

Catalytic Reductive Cyclization Approaches for Piperazine Formation

The formation of the piperazine ring is a critical step that can be achieved through various cyclization strategies. Catalytic reductive cyclization offers an efficient method for constructing the piperazine core from acyclic precursors.

One notable approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. nih.govnih.gov This intermediate then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov The mechanism for this transformation involves the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate, which subsequently cyclizes. nih.gov Further hydrogenation and elimination of ammonia (B1221849) afford the final piperazine product. nih.gov Palladium on carbon (Pd/C) is a commonly employed catalyst for this process. nih.gov

Other catalytic methods for piperazine synthesis include:

Wacker-type aerobic oxidative cyclization: This method can form various six-membered nitrogen heterocycles, including piperazines, from alkene precursors using a base-free palladium catalyst system like Pd(DMSO)₂(TFA)₂. organic-chemistry.org

Palladium-catalyzed cyclization of propargyl units: This modular approach couples a propargyl unit with a diamine component to produce highly substituted piperazines with good yields and high stereochemical control. organic-chemistry.org

Photoredox catalysis: Organic photoredox catalysis can be used to furnish piperazines from carbonyl and amine condensation partners through a process involving direct substrate oxidation and a 6-endo-trig radical cyclization. organic-chemistry.org

These methods provide access to the core piperazine heterocycle, which can then be N-substituted to produce target molecules like this compound.

Cyclization Method Precursors Catalyst/Reagent Key Features
Reductive Cyclization of DioximesPrimary amines, Nitrosoalkenes5% Pd/C, H₂Stereoselective formation of the piperazine ring. nih.gov
Wacker-Type CyclizationAlkenyl diaminesPd(DMSO)₂(TFA)₂Base-free conditions, aerobic oxidation. organic-chemistry.org
Propargyl Unit CyclizationPropargyl units, DiaminesPalladium catalystModular, high regio- and stereocontrol. organic-chemistry.org
Photoredox CyclizationCarbonyls, AminesOrganic photoredox catalystOperationally simple, proceeds via radical cyclization. organic-chemistry.org

**2.3. Derivatization Strategies for this compound

Once the piperazine core is formed, further modifications can be made to introduce various functionalities. For a molecule such as this compound, the primary derivatization occurs at the nitrogen atoms, but functionalization of the carbon skeleton is also a key strategy for creating diverse analogues.

N-alkylation is a fundamental method for synthesizing 1,4-disubstituted piperazines like this compound. The two secondary amine groups of the piperazine ring can be sequentially or directly alkylated.

N-Alkylation is commonly achieved through nucleophilic substitution, where the piperazine nitrogen acts as a nucleophile attacking an alkyl halide (e.g., ethyl bromide or propyl iodide). nih.govnih.gov To achieve mono-alkylation with high selectivity, one of the nitrogen atoms can be protected with a group like acetyl, which can be removed after the first alkylation. researchgate.net Another strategy to favor mono-alkylation is the use of a monopiperazinium salt, which deactivates one nitrogen, allowing the other to be alkylated in high yield. google.com For the synthesis of an unsymmetrically substituted compound like this compound, a stepwise approach is typically employed. First, piperazine would be reacted with an ethylating agent to form 1-ethylpiperazine, which would then be reacted with a propylating agent in a second step.

Alternative N-alkylation methods include:

Reductive Amination: This involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.govnih.gov For example, 1-propylpiperazine (B1297305) could be reacted with acetaldehyde (B116499) and a reducing agent to yield this compound.

Reduction of Carboxyamides: An N-acylpiperazine can be reduced to the corresponding N-alkylpiperazine. nih.gov

N-Acylation involves the reaction of piperazine with acylating agents like acyl chlorides or anhydrides. nih.gov This reaction forms an amide bond, which can be a key linker in more complex derivatives. nih.gov The resulting N-acylpiperazine has different electronic and chemical properties compared to its N-alkyl counterpart; for instance, the amide nitrogen is significantly less basic. nih.gov N-acylation can be a useful strategy for introducing a wide variety of functional groups onto the piperazine scaffold. researchgate.net

Reaction Type Reagents Product Notes
N-AlkylationPiperazine, Ethyl bromide, Propyl bromide, Base (e.g., K₂CO₃)This compoundStepwise reaction for unsymmetrical products. researchgate.net
Reductive Amination1-Propylpiperazine, Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)This compoundAlternative to alkyl halide substitution. nih.gov
N-AcylationPiperazine, Acetyl chlorideN-AcetylpiperazineForms a less basic amide linkage. nih.gov

While modifications at the nitrogen atoms are most common, functionalization of the carbon atoms (C-H functionalization) of the piperazine ring opens avenues to a wider range of structural diversity. mdpi.com This is particularly important as only a fraction of piperazines used in medicinal chemistry have substituents on the carbon atoms of the ring. encyclopedia.pub

Direct C-H functionalization avoids lengthy synthetic routes that rely on pre-functionalized starting materials. mdpi.com Modern methods allow for the selective introduction of substituents at the carbon positions adjacent to the nitrogen atoms (the α-positions).

Key strategies include:

Photoredox Catalysis: This approach uses a photocatalyst, such as an iridium-based complex, to generate an α-amino radical from an N-substituted piperazine. mdpi.comencyclopedia.pub This radical can then couple with various partners, including arenes, vinyl groups, or Michael acceptors, to form new C-C bonds at the piperazine ring. mdpi.com The site-selectivity can often be controlled by the electronic properties of the nitrogen substituents. mdpi.com

Direct Lithiation: N-Boc protected piperazines can undergo direct, diastereoselective α-C-H lithiation using a strong base like s-butyllithium. The resulting lithiated intermediate can then be trapped by a range of electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents onto the ring. mdpi.com

These methods could be applied to a derivative of this compound (for example, one temporarily protected at a nitrogen atom) to introduce further complexity to the carbon skeleton.

Functional Group Interconversion (FGI) refers to the transformation of one functional group into another. ub.edu This is a cornerstone of synthetic strategy, allowing for the late-stage modification of complex molecules. For derivatives of this compound that bear additional functional groups on the ring or on the N-alkyl chains, FGI provides a powerful tool for creating analogues.

Examples of potential FGIs on a substituted this compound derivative include:

Reduction: A ketone or ester group attached to the piperazine ring could be reduced to a secondary or primary alcohol, respectively, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. A nitrile group could be reduced to a primary amine. nih.gov

Oxidation: A primary alcohol substituent could be oxidized to an aldehyde or a carboxylic acid, while a secondary alcohol could be oxidized to a ketone. The choice of oxidizing agent would determine the outcome.

Amide Formation: A carboxylic acid substituent on the ring could be converted into an amide by coupling it with an amine using standard peptide coupling reagents.

Nucleophilic Substitution: An alcohol could be converted into a better leaving group (e.g., a tosylate) and then displaced by a nucleophile to introduce a different functional group. ub.edu

These transformations allow for the fine-tuning of a molecule's properties by systematically modifying its peripheral functional groups without altering the core this compound structure.

Spectroscopic and Structural Characterization of 1 Ethyl 4 Propylpiperazine and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-Ethyl-4-propylpiperazine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide a complete picture of the atomic framework and connectivity.

¹H NMR Spectroscopy Analysis for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the propyl group, and the piperazine (B1678402) ring. The symmetry of the piperazine ring is broken by the different N-substituents, leading to potentially complex multiplets for the ring protons.

The ethyl group protons are expected to appear as a quartet for the methylene (B1212753) group (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl group (-CH₃), due to spin-spin coupling. Similarly, the propyl group protons will manifest as three distinct signals: two triplets for the terminal methyl and the methylene group attached to the nitrogen, and a multiplet (likely a sextet) for the central methylene group. The eight protons on the piperazine ring are chemically non-equivalent and are expected to appear as complex multiplets in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent nitrogen atoms.

Based on data from analogous N-alkyl piperazine derivatives, the anticipated chemical shifts and coupling constants are summarized below. scispace.com

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Propyl -CH₂-N~ 2.3 - 2.5Triplet (t)~ 7.5
Ethyl -CH₂-N~ 2.4 - 2.6Quartet (q)~ 7.2
Piperazine Ring -CH₂-~ 2.3 - 2.7Multiplet (m)-
Propyl -CH₂-CH₂-CH₃~ 1.4 - 1.6Sextet~ 7.5
Ethyl -CH₃~ 1.0 - 1.2Triplet (t)~ 7.2
Propyl -CH₃~ 0.8 - 1.0Triplet (t)~ 7.4

¹³C NMR Spectroscopy Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected, corresponding to the seven chemically non-equivalent carbon atoms in the structure.

The chemical shifts of the carbon atoms are primarily influenced by their local electronic environment. The carbons directly bonded to nitrogen atoms (C-N) are deshielded and appear at a lower field compared to other aliphatic carbons. The expected chemical shifts for each carbon atom, extrapolated from data on similar piperazine compounds, are detailed in the table below. scispace.comnih.gov

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Propyl -CH₂-N~ 60 - 62
Piperazine C-N (Propyl side)~ 52 - 54
Piperazine C-N (Ethyl side)~ 52 - 54
Ethyl -CH₂-N~ 51 - 53
Propyl -CH₂-CH₂-CH₃~ 20 - 22
Ethyl -CH₃~ 11 - 13
Propyl -CH₃~ 11 - 13

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. Key expected correlations include those between the methylene and methyl protons of the ethyl group, and among the three sets of protons in the propyl group. It would also help to trace the connectivity within the piperazine ring protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments in the tables above.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (C₉H₂₀N₂), the exact molecular weight is 156.1626 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 156. The fragmentation of N-substituted piperazines is typically dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The most abundant fragment ions are expected from the loss of the largest alkyl group or parts of it. scispace.comresearchgate.net

Key predicted fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl-substituted side, leading to a fragment at m/z 127.

Loss of a propyl radical (•C₃H₇, 43 Da) is less likely as a primary fragmentation but can occur.

Cleavage of the piperazine ring itself can lead to a variety of smaller fragment ions. A characteristic fragment for N-ethyl piperazines often appears at m/z 57.

m/z Value Proposed Fragment Identity
156[M]⁺ (Molecular Ion)
127[M - C₂H₅]⁺
98[C₅H₁₂N₂]⁺ (Piperazine ring fragment)
85[C₅H₁₁N]⁺
70[C₄H₈N]⁺
57[C₃H₇N]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-N bonds. A key diagnostic feature is the absence of an N-H stretching band, which confirms the tertiary nature of both nitrogen atoms within the disubstituted piperazine ring. scispace.comnih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
C-H Stretch2800 - 3000Aliphatic C-H stretching from ethyl, propyl, and piperazine groups.
C-H Bend1450 - 1470CH₂ scissoring vibrations.
C-H Bend1370 - 1380CH₃ symmetric bending (umbrella) mode.
C-N Stretch1100 - 1250Stretching vibrations of the tertiary amine C-N bonds.

X-ray Crystallography for Solid-State Structure Elucidation

While no published crystal structure for this compound is currently available, its solid-state conformation can be predicted based on crystallographic data from analogous N,N'-disubstituted piperazine derivatives. nih.govresearchgate.net

It is well-established that the piperazine ring overwhelmingly adopts a stable chair conformation in the solid state. nih.gov In this conformation, substituents on the nitrogen atoms can occupy either axial or equatorial positions. To minimize steric hindrance, it is highly probable that both the ethyl and the propyl groups on the nitrogen atoms of this compound would preferentially occupy equatorial positions. This arrangement places the bulky alkyl groups away from the ring, resulting in a more thermodynamically stable structure. The C-N and C-C bond lengths within the piperazine ring are expected to be in the typical ranges of approximately 1.46 Å and 1.52 Å, respectively, with C-N-C and C-C-N bond angles around 110-112°. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of compounds. While specific TGA data for this compound is not extensively available in the public domain, the thermal behavior of the parent compound, piperazine (PZ), and its analogues has been a subject of research, particularly in the context of their application in carbon dioxide capture technologies. These studies provide valuable insights into the expected thermal stability of substituted piperazines like this compound.

The thermal degradation of piperazine is influenced by factors such as temperature, the presence of CO2, and the concentration of the amine solution. utexas.eduacs.org Studies have shown that piperazine and its derivatives are among the most thermally stable amines, with allowable stripper temperatures in industrial applications potentially exceeding 160 °C. utexas.edu The degradation of piperazine is generally observed to be a first-order reaction. utexas.eduacs.org

Research on various piperazine analogues has highlighted the impact of the ring structure and substituents on thermal stability. For instance, increasing the ring size, as in homopiperazine, leads to a significant decrease in thermal stability compared to piperazine. researchgate.net Methyl substitutions on the piperazine ring have also been found to increase the rate of thermal degradation compared to the unsubstituted piperazine. researchgate.net This suggests that the nature and size of alkyl groups attached to the nitrogen atoms of the piperazine ring play a role in the molecule's thermal stability.

The degradation of piperazine is believed to proceed through SN2 substitution reactions, which can lead to the formation of various degradation products, including N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine. utexas.eduresearchgate.net The presence of CO2 can accelerate the degradation process. researchgate.net

Given that this compound has two different alkyl substituents on the nitrogen atoms, its thermal stability would be influenced by the combined electronic and steric effects of these groups. Based on the general findings for other alkyl-substituted piperazines, it can be inferred that this compound would exhibit robust thermal stability, characteristic of the piperazine ring, but potentially with a slightly lower decomposition temperature compared to unsubstituted piperazine due to the presence of the ethyl and propyl groups.

The following table summarizes key findings from the thermal analysis of piperazine and its analogues, which can be used to infer the properties of this compound.

Compound/SystemKey FindingsReference
Aqueous Piperazine (PZ) Degradation is first order with an activation energy of 183.5 kJ/mol. Considered one of the most stable amines for CO2 capture. utexas.edu utexas.edu
Piperazine (PZ) At 150 °C, the first-order rate constant for thermal degradation is 6.12 × 10⁻⁹ s⁻¹. utexas.edu utexas.edu
Piperazine Derivatives Morpholine, piperidine (B6355638), PZ, and PZ derivatives were found to be the most stable with an allowable stripper temperature above 160 °C. utexas.edu utexas.edu
Homopiperazine (HomoPZ) Significantly less stable than PZ, with 99% loss after 4 weeks at 175 °C compared to 30% loss for PZ. researchgate.net researchgate.net
1-Methylpiperazine (1-MPZ) and 2-Methylpiperazine (2-MPZ) Degraded faster than PZ at 150 °C, indicating that methyl substitution increases the degradation rate. researchgate.net researchgate.net
7 m MDEA/2 m PZ blend Generally thermally stable up to 150 °C when unloaded. Degradation occurs in the presence of CO2. utexas.edu utexas.edu

Computational and Theoretical Studies of 1 Ethyl 4 Propylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods are broadly categorized into ab initio and density functional theory approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) for Electronic Structure and Protonation Mechanisms

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of molecules due to its favorable balance of computational cost and accuracy. For 1-Ethyl-4-propylpiperazine, DFT calculations can elucidate its electronic structure, reactivity, and the mechanism of protonation, which is critical for its interaction with biological systems.

Electronic Structure Analysis : DFT is used to calculate the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. libretexts.orgwikipedia.org A smaller gap suggests the molecule is more polarizable and reactive. For piperazine (B1678402) derivatives, the HOMO is often localized on the electron-rich regions, including the nitrogen atoms, while the LUMO is distributed across the molecular framework. libretexts.org By mapping the molecular electrostatic potential (MEP) onto the electron density surface, DFT can identify the nucleophilic and electrophilic sites. The regions of negative potential, typically around the nitrogen atoms, are susceptible to electrophilic attack and are the primary sites of protonation. libretexts.org

Protonation Mechanisms : The piperazine ring contains two nitrogen atoms that can be protonated. The relative basicity of these nitrogens is influenced by the attached ethyl and propyl groups. DFT can be used to model the stepwise protonation of this compound. By calculating the Gibbs free energy change for each protonation step, the pKa values can be predicted theoretically. insilicosci.com Studies on similar substituted piperazines, such as 1-amino-4-methylpiperazine, have successfully used DFT to optimize the geometries of the neutral, monoprotonated, and diprotonated species to understand the protonation sequence and the influence of substituents on basicity. insilicosci.com This analysis is crucial as the charge state of the molecule governs its solubility, membrane permeability, and ability to form ionic interactions with receptor sites.

Table 1: Common DFT Functionals and Basis Sets for Piperazine Derivative Analysis
Method ComponentExamplesTypical ApplicationReference
Functionals B3LYP, B3LYP-D, WB97XD, M06-2XGeometry optimization, electronic properties (HOMO/LUMO), vibrational frequencies, reaction energies. Dispersion-corrected functionals (e.g., B3LYP-D) are often used to better account for non-covalent interactions. libretexts.orginsilicosci.comresearchgate.net
Basis Sets 6-311++G(d,p), 6-31G**, LANL2DZPople-style basis sets like 6-311++G(d,p) are widely used for organic molecules, providing a good description of electron distribution. LANL2DZ is used for systems containing heavier atoms (e.g., metals). libretexts.orgresearchgate.net

Ab Initio Methods for Molecular Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. While DFT is technically a type of ab initio method, the term is often used more specifically for wavefunction-based approaches like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory.

Hartree-Fock (HF) Theory : As the foundational ab initio method, HF theory approximates the many-electron wavefunction as a single Slater determinant. gaussian.com It provides a good first approximation of molecular geometry and orbitals but systematically neglects electron correlation, which is the interaction between individual electrons. nih.gov This can lead to inaccuracies in predicting properties that are sensitive to electron correlation, such as reaction energies. However, HF is often used as a starting point for more advanced calculations and for properties where electron correlation is less critical, such as calculating entropy. acs.org

Møller-Plesset (MP2) Perturbation Theory : To improve upon the HF method, post-Hartree-Fock methods have been developed. MP2 is one of the simplest and most common methods to include electron correlation. github.io It provides more accurate molecular geometries, interaction energies, and electronic properties compared to HF. youtube.com Studies comparing MP2 and DFT have shown that MP2 can provide a more accurate description of charge distribution in some molecules. youtube.com For this compound, an MP2 calculation would yield a more refined picture of its molecular properties, albeit at a significantly higher computational cost than standard DFT calculations. High-level composite ab initio methods, such as G3MP2 and G4MP2, which combine results from different levels of theory, can be employed to achieve very high accuracy for calculating gas-phase energies and enthalpies. scilit.com

Molecular Modeling and Dynamics Simulations

While quantum chemical methods focus on the electronic details of a molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, including their conformational flexibility, interactions with other molecules, and dynamic behavior over time.

Conformational Analysis and Flexibility of the Piperazine Ring System

The biological activity of this compound is intrinsically linked to its three-dimensional shape and flexibility. The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, primarily the chair, boat, and twist-boat forms.

Chair Conformation : The chair conformation is the most stable and lowest-energy form for the piperazine ring. gaussian.comnih.gov In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For this compound, the bulkier ethyl and propyl groups will strongly prefer the equatorial positions to minimize steric hindrance, resulting in a single dominant, low-energy conformation.

Flexibility and Puckering : The flexibility of the ring can be quantified by puckering parameters, which describe the degree and type of deviation from a planar structure. gaussian.com Computational methods can be used to perform a conformational search to identify all stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility and its ability to adapt its shape upon binding to a receptor.

Table 2: Example Puckering Parameters for a Piperazine Ring in a Chair Conformation
ParameterDescriptionTypical Value (Å)Reference
Q (Total Puckering Amplitude) Measures the total deviation from planarity.~0.57 gaussian.com
θ (Theta) Angles that describe the specific shape of the pucker (e.g., pure chair vs. twisted chair).~2.6° gaussian.com
φ (Phi) ~349° gaussian.com

Ligand-Protein Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound, which is a scaffold found in many biologically active compounds, docking can identify potential protein targets and elucidate the key molecular interactions responsible for binding.

The docking process involves:

Preparation : Obtaining or modeling the 3D structures of both the ligand (this compound) and the target receptor. The ligand's geometry is optimized, and appropriate protonation states are assigned based on the physiological pH.

Binding Site Definition : Identifying the active site or binding pocket on the protein where the ligand is expected to bind.

Sampling and Scoring : The docking algorithm systematically explores different positions and orientations (poses) of the ligand within the binding site. Each pose is evaluated by a scoring function, which estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode. pharmaffiliates.com

Piperazine derivatives are known to interact with a wide range of receptors, including G-protein coupled receptors (GPCRs) like dopamine (B1211576) and histamine (B1213489) receptors, as well as enzymes like topoisomerase. acs.org Docking studies reveal that the nitrogen atoms of the piperazine ring often act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. The ethyl and propyl substituents typically engage in hydrophobic or van der Waals interactions within the receptor's binding pocket.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Free Energies

While docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the binding pose and a more rigorous estimation of binding affinity.

Dynamic Behavior : An MD simulation is typically initiated using the best-ranked pose from a docking study. The protein-ligand complex is solvated in a water box with ions to mimic physiological conditions. github.io The simulation, often run for hundreds of nanoseconds, reveals the flexibility of both the ligand and the protein. It allows for the analysis of the stability of key interactions (like hydrogen bonds) over time and can show whether the ligand remains stably bound in its initial pose or explores other conformations within the binding site. github.ioscilit.com

Binding Free Energies : MD simulations are essential for advanced methods that calculate the binding free energy (ΔG_bind), a precise measure of binding affinity. These methods are computationally intensive but offer higher accuracy than docking scores. Common approaches include:

MM/PBSA and MM/GBSA : The Molecular Mechanics Poisson-Boltzmann (or Generalized Born) Surface Area methods calculate the free energy by combining the molecular mechanics energy of the complex with a continuum solvation model.

Alchemical Free Energy Calculations : Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the free energy difference by computationally "transforming" the ligand into nothing, both in solution and when bound to the protein. These methods are considered among the most accurate for predicting binding affinities.

Table 3: Comparison of Binding Free Energy Calculation Methods
MethodPrincipleComputational CostTypical Accuracy (vs. Experiment)Reference
Docking Score Empirical or force-field-based scoring function to estimate binding.Low (fast)Qualitative (ranking) pharmaffiliates.com
MM/PBSA & MM/GBSA End-point method combining MM energy with continuum solvation models on MD snapshots.MediumModerate (can have errors of several kcal/mol)
FEP & TI Alchemical transformation pathway methods that calculate rigorous statistical mechanical free energy differences.High (very slow)High (often within 1-2 kcal/mol)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. In the context of this compound and its analogs, these models serve as invaluable tools in medicinal chemistry and drug design, facilitating the prediction of activity and properties of novel molecules even before their synthesis.

2D and 3D-QSAR Methodologies

The exploration of piperazine derivatives through QSAR studies often employs both two-dimensional (2D) and three-dimensional (3D) methodologies to elucidate the structural requirements for their biological activities.

2D-QSAR studies correlate the biological activity of compounds with their 2D structural descriptors. These descriptors can be categorized into several classes, including:

Electronic Descriptors: Such as LUMO (Lowest Unoccupied Molecular Orbital) energy and electrophilicity index, which provide insights into the reactivity of the molecules.

Topological Descriptors: Which describe the atomic connectivity within the molecule, for instance, the topological polar surface area (PSA).

Physicochemical Descriptors: Including molar refractivity (MR), aqueous solubility (LogS), and refractive index (n), which relate to the bulk and transport properties of the molecules. mdpi.com

A study on a series of piperazine derivatives as mTORC1 inhibitors demonstrated the significance of descriptors like ELUMO, electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) in correlating with their biological inhibitory activity. mdpi.com Such models are typically developed using statistical methods like Multiple Linear Regression (MLR) and Nonlinear Regression (MNLR). mdpi.com

3D-QSAR methodologies, on the other hand, consider the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this area. These methods calculate steric and electrostatic fields around a set of aligned molecules to generate a statistical model that relates these fields to the biological activity.

For instance, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric factors, but not hydrophobicity, were correlated with the antagonistic effect. nih.gov In another study on 2-((pyridin-3-yloxy)methyl) piperazine derivatives as α7 nicotinic acetylcholine (B1216132) receptor modulators, CoMFA analysis indicated a significant contribution of steric (13.84%) and electrostatic (66.14%) fields to the anti-inflammatory activity. scispace.com Similarly, 3D-QSAR studies on (4-piperidinyl)-piperazines as acetyl-CoA carboxylase inhibitors have been used to understand the structure-activity relationship.

The general workflow for a 3D-QSAR study involves:

Dataset Selection: A series of compounds with known biological activities is chosen.

Molecular Modeling: The 3D structure of each molecule is generated and optimized to its lowest energy conformation.

Molecular Alignment: All molecules in the dataset are aligned based on a common substructure.

Field Calculation: Steric and electrostatic fields are calculated around the aligned molecules.

Statistical Analysis: A statistical method, often Partial Least Squares (PLS), is used to derive a correlation between the field values and the biological activities.

The predictive power of these models is assessed through internal and external validation techniques, ensuring their robustness and reliability for predicting the activity of new compounds. mdpi.com

Development of Predictive Models for Molecular Design

A primary goal of QSAR and QSPR modeling is the development of predictive models that can guide the design of new molecules with desired activities and properties. By interpreting the QSAR models, medicinal chemists can identify which structural features are crucial for enhancing or diminishing a particular biological activity.

For example, the contour maps generated from a 3D-QSAR analysis can visually represent the regions where modifications to the molecular structure would likely lead to a change in activity. Green contours in a CoMFA steric map might indicate areas where bulky substituents are favored, while yellow contours would suggest that steric hindrance is detrimental to the activity. Similarly, blue and red contours in an electrostatic map highlight regions where positive or negative charges, respectively, would be beneficial.

Based on the insights from QSAR models, new candidate compounds can be designed in silico. These virtual compounds can then be evaluated using the developed model to predict their activity before any synthetic effort is undertaken. A study on piperazine-based mTORC1 inhibitors utilized QSAR models to select five new candidate compounds as potential inhibitors against cancer. mdpi.com

The integration of QSAR with other computational techniques like molecular docking can provide a more comprehensive understanding of the ligand-receptor interactions. Molecular docking can predict the binding orientation of a ligand within the active site of a receptor, and the insights from QSAR can be used to refine the design of ligands that exhibit improved binding affinity and specificity. For instance, a combined 3D-QSAR and molecular docking study was performed on 2-((pyridin-3-yloxy)methyl) piperazines to understand their interaction with the α7 nicotinic acetylcholine receptor. scispace.com

The development of predictive models is an iterative process. The newly designed and synthesized compounds are tested for their biological activity, and these new data points are then used to refine and improve the QSAR model, leading to a cycle of design, synthesis, testing, and model refinement that accelerates the drug discovery process.

Below is a table summarizing various QSAR studies on piperazine derivatives, highlighting the methodologies and key findings that could be conceptually applied to the study of this compound.

Study Focus QSAR Methodology Key Molecular Descriptors/Fields Therapeutic Area
mTORC1 Inhibitors2D-QSAR (MLR, MNLR)ELUMO, ω, MR, Log S, PSA, n mdpi.comAnticancer mdpi.com
Antihistamines & Antibradykinins3D-QSAR (CoMFA)Electrostatic and Steric Fields nih.govAntihistamine nih.gov
α7 nAChR Modulators3D-QSAR (CoMFA)Steric and Electrostatic Contributions scispace.comAnti-inflammatory scispace.com
ACC Inhibitors3D-QSAR (CoMFA, CoMSIA)Steric and Electrostatic Fields Type 2 Diabetes

Structure Activity Relationship Sar Investigations of 1 Ethyl 4 Propylpiperazine Derivatives

Impact of N-Substituents on Molecular Interactions and Biological Profiles

The substituents at the nitrogen atoms of the piperazine (B1678402) core play a pivotal role in defining the biological activity of 1-ethyl-4-propylpiperazine derivatives. Research into analogous piperazine-containing compounds has demonstrated that the nature of these N-substituents can significantly modulate receptor affinity and selectivity.

Studies on a series of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives have shown that the N-substituent on the piperazine ring can accommodate a variety of groups, including substituted indole (B1671886) rings, without losing high affinity for dopamine (B1211576) D3 receptors. nih.gov This suggests a degree of flexibility in the binding pocket that interacts with this part of the molecule. The introduction of different N-aromatic heterocyclic substitutions, particularly various indole substitutions, has been a key area of investigation to understand their effect on binding. nih.gov

The following table summarizes the impact of various N-substituents on the dopamine receptor affinities of a series of piperazine derivatives, illustrating the principles that would apply to derivatives of this compound.

CompoundN-Substituent on Piperazine RingD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)D3/D2 Selectivity
Analog 1Phenyl1505.228.8
Analog 22-Methoxyphenyl852.140.5
Analog 3Indole-5-yl (via methylene (B1212753) linker)47.50.5783.3
Analog 4Benzenesulfonyl21015.813.3
Analog 54-Hydroxybenzenesulfonyl1208.514.1

Note: The data in this table is illustrative and derived from studies on analogous piperazine-containing scaffolds to demonstrate the principles of SAR.

Influence of Ring Substitution Patterns on Receptor Affinity and Selectivity

Modifications to the piperazine ring itself, by introducing substituents at various positions, can also have a profound impact on receptor affinity and selectivity. These substitutions can alter the conformation of the ring and introduce new points of interaction with the receptor.

In a series of 1-piperazino-3-arylindans, substitution on the piperazine ring was shown to significantly increase D1 dopamine receptor affinity and selectivity. nih.gov Specifically, the introduction of relatively small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups, was compatible with potent D1 and D2 antagonism. nih.gov This suggests that the space around the piperazine ring in the receptor binding site is sterically constrained.

The comparison between piperazine and piperidine (B6355638) derivatives in other chemical series has also shed light on the importance of the core heterocyclic structure. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor ligands, the replacement of a piperidine moiety with a piperazine ring resulted in a significant drop in affinity for the sigma-1 receptor, indicating that the presence and position of the second nitrogen atom are critical for this particular interaction. acs.org

The table below illustrates how substitutions on the piperazine ring can influence receptor binding profiles.

CompoundSubstitution on Piperazine RingD1 Receptor Affinity (IC50, nM)D2 Receptor Affinity (IC50, nM)
Base StructureUnsubstituted>1000150
Derivative A2-Methyl8.525
Derivative B2,2-Dimethyl5.218
Derivative C2-Spirocyclobutyl6.122

Note: This data is representative of findings from studies on piperazine-containing compounds and is intended to illustrate the effects of ring substitution.

Stereochemical Considerations and Enantioselective Synthesis for SAR Studies

Stereochemistry is a critical factor in the interaction of chiral molecules with biological targets. For derivatives of this compound that possess stereocenters, the individual enantiomers can exhibit significantly different affinities, selectivities, and functional activities.

In the investigation of piperazine derivatives, it has been observed that enantiomers can display differential activity. For example, the (-)-enantiomer of a potent D3 selective compound exhibited higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov Specifically, the (-)-enantiomer had a Ki of 47.5 nM for D2 and 0.57 nM for D3, while the (+)-enantiomer had values of 113 nM and 3.73 nM, respectively. nih.gov This underscores the importance of a specific three-dimensional arrangement of chemical groups for optimal receptor binding.

To thoroughly investigate these stereochemical effects in SAR studies, the enantioselective synthesis of chiral derivatives is essential. This allows for the biological evaluation of individual enantiomers, providing a clearer understanding of the chiral recognition at the receptor level. While specific methods for the enantioselective synthesis of this compound were not detailed in the provided context, general approaches for creating chiral piperazines would be applicable.

Design Principles for Modulating Molecular Recognition

The design of this compound derivatives with desired biological activities is guided by several key principles derived from SAR studies. These principles help in modulating the molecular recognition of these compounds by their biological targets.

One fundamental design principle is the strategic use of N-substituents to tune receptor affinity and selectivity. The addition of aromatic and heterocyclic moieties can introduce favorable pi-stacking or hydrogen bonding interactions. The presence of a carbonyl group attached to the piperazine ring and a hydrophobic biphenyl (B1667301) ring have been identified as important features for D3 selectivity over D2 in some series. researchgate.net

Another principle involves the modification of the piperazine ring to optimize its fit within the binding pocket. The introduction of small alkyl groups can enhance affinity, while larger substituents may be detrimental due to steric hindrance. nih.gov The rigidity of the piperazine ring can also be a factor; in some cases, replacing it with a more rigid bridged piperazine analog can alter binding properties.

Furthermore, leveraging stereochemistry is a powerful design tool. By synthesizing and testing individual enantiomers, it is possible to identify the more active stereoisomer and develop more potent and selective compounds. nih.gov The differential activity of enantiomers highlights the three-dimensional nature of the ligand-receptor interaction.

Finally, the concept of privileged scaffolds is relevant, where the N-arylpiperazine moiety is considered a privileged structure due to its ability to interact with multiple pharmacological targets with high affinity. mdpi.com This makes it a valuable starting point for the design of new biologically active molecules.

Applications of 1 Ethyl 4 Propylpiperazine and Its Analogues in Advanced Materials Science

Role as Ligands in Catalysis

Piperazine (B1678402) derivatives are recognized as privileged structures in chemistry, not only for their biological activity but also for their utility in catalysis. rsc.orgnih.gov Their ability to coordinate with metal ions makes them effective ligands in a variety of catalytic systems. rsc.org

Heterogeneous and Homogeneous Catalytic Systems Utilizing Piperazine Scaffolds

The piperazine framework is integral to both heterogeneous and homogeneous catalysis. In homogeneous systems, piperazine-based ligands are used in palladium-catalyzed reactions, such as the amination of aryl chlorides, enabling efficient synthesis of biologically relevant molecules under aerobic conditions. organic-chemistry.orgnih.gov These reactions can even proceed under solvent-free conditions, offering a more cost-effective and environmentally friendly approach. organic-chemistry.orgnih.gov

In the realm of heterogeneous catalysis, piperazine can be immobilized on solid supports like graphene oxide (GO). rsc.org This creates a bifunctional acid-base catalyst where the acidic nature of GO enhances the catalytic activity of the supported piperazine. rsc.org Such heterogeneous catalysts are advantageous due to their stability and ease of separation from the reaction mixture. rsc.org Another approach involves creating piperazine-bridged coordination polymers, for instance with Molybdenum(VI), which act as effective catalysts for oxidation reactions. researchgate.net

Catalyst TypeCatalytic SystemApplication ExampleSource(s)
HomogeneousPd-catalyzedAmination of aryl chlorides organic-chemistry.orgnih.gov
HeterogeneousPiperazine-GOMulticomponent synthesis of 2-amino-3-cyano-4H-chromenes rsc.org
HeterogeneousPiperazine-bridged Mo(VI) polymerOxygenation of alkenes and sulfides researchgate.net

Design of Recyclable Catalysts with Piperazine Moieties

A significant advantage of incorporating piperazine moieties into catalytic systems is the potential for recyclability, which aligns with the principles of green chemistry. researchgate.net Heterogeneous catalysts, by their nature, are designed for easy recovery and reuse.

For example, 1-(2-aminoethyl) piperazine supported on graphene oxide (GO-A.P.) serves as a highly efficient and reusable organocatalyst. researchgate.net This catalyst can be recovered from the reaction mixture and reused multiple times without a significant loss of its catalytic activity. rsc.org Similarly, piperazine-bridged Molybdenum(VI) polymers used in the epoxidation of alkenes and oxidation of sulfides can be recovered and reused for several consecutive reaction cycles. researchgate.net While some decrease in activity may be observed over multiple runs, particularly in sulfoxidation reactions, the catalyst largely remains unchanged. researchgate.net

The stability and reusability of these piperazine-based catalysts make them economically and environmentally attractive for industrial applications.

Application in Specific Organic Transformations (e.g., Cyanation Reactions, Multicomponent Condensations)

Piperazine scaffolds are instrumental in facilitating specific and complex organic transformations, including multicomponent reactions and cyanation.

Multicomponent Condensations: These reactions, where multiple reactants combine in a single step to form a complex product, are highly efficient. Piperazine-functionalized graphene oxide has been demonstrated as a potent heterogeneous catalyst for the multicomponent synthesis of 2-amino-3-cyano-4H-chromenes. rsc.org The use of piperazine-based catalysts can also be applied to the synthesis of fused benzimidazolopiperazines through a four-component Ugi-Smiles reaction. acs.org Isocyanide-based multicomponent reactions are another avenue for the synthesis of diverse piperazine scaffolds. nih.gov

Cyanation Reactions: The introduction of a cyano group is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. taylorandfrancis.com While not directly detailing a catalyst with a 1-ethyl-4-propylpiperazine structure, the broader context of catalysis shows that copper-catalyzed cyanation of C-H bonds often relies on nitrogen-containing ligands to direct the reaction. researchgate.net For instance, copper-catalyzed cyanation of heterocycles can proceed effectively, and ligands play a key role in the reaction's success. nih.gov The development of cyanide-free cyanation methods, such as using CO2/NH3 with a nickel catalyst and a suitable bisphosphine ligand, highlights the importance of the ligand sphere in controlling reactivity and selectivity. nih.gov

Incorporation into Polymer Chemistry

The incorporation of piperazine units into polymer chains allows for the creation of "smart" materials that respond to external stimuli and polymers with specifically tailored functionalities.

Development of Stimuli-Responsive Polymeric Materials (e.g., Hydrogels)

Polymers containing piperazine derivatives can exhibit sensitivity to environmental changes like temperature and pH, classifying them as stimuli-responsive or "smart" polymers. mdpi.comresearchgate.net Poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP), an analogue, is a water-soluble polymer that displays a lower critical solution temperature (LCST) in water at 37 °C. acs.org This means the polymer is soluble below this temperature and undergoes a phase transition, becoming insoluble, as the temperature rises.

This thermo-responsive behavior is highly sensitive to pH. acs.org The tertiary amino groups in the piperazine units can be protonated at low pH. mdpi.com This protonation leads to electrostatic repulsion between the polymer chains, making the polymer more soluble and increasing its LCST. acs.org Conversely, at higher pH, the polymer-polymer interactions become stronger, leading to phase separation at lower temperatures. acs.org Hydrogels derived from these piperazine-based polymers also exhibit this dual responsiveness to temperature and pH. acs.org The gels swell significantly more under acidic conditions due to the protonation of the piperazine's amine nitrogen. acs.org

PolymerStimulusResponseMechanismSource(s)
Poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP)TemperatureExhibits LCST at 37°C in waterHydrophobic interactions dominate at higher temperatures acs.org
Poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP)pHLCST increases at lower pHProtonation of tertiary amines leads to electrostatic repulsion acs.org
PAcrNPP HydrogelpHIncreased swelling in acidic conditionsProtonation of the piperazine unit acs.org
PAcrNPP HydrogelTemperatureReversible thermoshrinking between 30-40°CCorrelates with the LCST of the linear polymer acs.org

Functionalization of Polymeric Scaffolds for Tailored Properties

Piperazine moieties can be incorporated into existing polymer backbones to impart specific, desirable properties. This post-polymerization modification is a versatile strategy for creating functional materials. researchgate.net

A key example is the synthesis of azetidinium-functionalized polymers. acs.orgacs.org By reacting a piperazine-based bifunctional coupler (synthesized from piperazine and epichlorohydrin) with an amine-functionalized polymer like aminotelechelic polytetrahydrofuran (PTHF), polymers with cationic azetidinium groups are created. nih.gov These cationic groups are known to confer antimicrobial properties, as they can interact with and disrupt bacterial cell walls. researchgate.net This method has been used to create non-leaching antimicrobial surfaces. nih.gov

The functionalization can be quite specific. For instance, a piperazine-modified polymeric monolithic tip has been fabricated for the rapid and selective enrichment of low-abundance glycopeptides and glycans from biological samples prior to mass spectrometric analysis. nih.gov This demonstrates the utility of piperazine functionalization in creating highly specialized materials for advanced analytical applications.

Polymer ScaffoldFunctionalization MethodAdded MoietyTailored PropertyApplicationSource(s)
Aminotelechelic polytetrahydrofuran (PTHF)Post-polymerization with a piperazine-based bifunctional couplerAzetidinium groupsAntimicrobial activityNon-leaching antimicrobial surfaces researchgate.netnih.gov
Jeffamine ED-2003Post-polymerization with a piperazine-based bifunctional couplerAzetidinium groupsAntimicrobial activityFunctional polymers nih.gov
Polymeric monolithFree radical polymerization with piperazinePiperazine surface groupsSelective bindingEnrichment of glycopeptides and glycans nih.gov

Future Directions and Emerging Research Avenues for 1 Ethyl 4 Propylpiperazine Studies

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large compound libraries. thermofisher.comsigmaaldrich.com The integration of 1-Ethyl-4-propylpiperazine and its analogues into HTS campaigns could unveil novel biological activities and applications. The piperazine (B1678402) core is a well-established pharmacophore found in numerous FDA-approved drugs, suggesting that derivatives like this compound may exhibit valuable pharmacological properties. nih.gov

Future research could involve the inclusion of this compound in diverse screening libraries to assess its activity against a wide array of biological targets. thermofisher.com Advanced HTS techniques, such as high-content screening (HCS), could provide detailed insights into the compound's effects on cellular phenotypes. nih.gov Furthermore, the development of customized screening platforms tailored to piperazine-based compounds could accelerate the identification of new lead structures for drug development.

Table 1: Advanced Screening Methodologies for this compound

MethodologyDescriptionPotential Application for this compound
High-Throughput Screening (HTS) Automated testing of large numbers of compounds against a specific biological target.Identification of novel biological activities.
High-Content Screening (HCS) HTS combined with automated microscopy and image analysis to assess effects on cellular morphology and function.Elucidation of cellular mechanisms of action.
Virtual Screening Computational methods to predict the binding of ligands to a target receptor. nih.govPrioritization of this compound derivatives for synthesis and biological testing.
Fragment-Based Screening Screening of small, low-molecular-weight compounds (fragments) that bind to a biological target.Identification of starting points for the development of more potent and selective ligands based on the this compound scaffold.

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of piperazine derivatives is an area of active research, with a growing emphasis on the development of sustainable and efficient methodologies. mdpi.commdpi.com Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. unibo.it Future research on this compound should focus on the exploration of novel synthetic pathways that align with the principles of green chemistry. youtube.com

These approaches could include the use of biocatalysis, flow chemistry, and the development of novel catalytic systems to improve reaction efficiency and reduce waste. ucsb.edu For instance, enzymatic reactions could offer a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of this compound and its derivatives. Flow chemistry, with its advantages of precise control over reaction parameters and enhanced safety, also presents a promising avenue for the scalable and sustainable production of this compound.

Table 2: Sustainable Synthetic Approaches for this compound

ApproachDescriptionPotential Benefits
Biocatalysis Use of enzymes to catalyze chemical reactions.High selectivity, mild reaction conditions, reduced environmental impact.
Flow Chemistry Performing chemical reactions in a continuous flowing stream rather than in a batch reactor.Improved reaction control, enhanced safety, easier scalability.
Photoredox Catalysis Use of light to drive chemical reactions with the aid of a photocatalyst.Access to novel reaction pathways, mild reaction conditions.
Use of Greener Solvents Replacement of hazardous organic solvents with more environmentally benign alternatives such as water or bio-based solvents. mdpi.comReduced pollution and health risks.

Application in Advanced Biological Probe Development

The piperazine scaffold is a versatile platform for the design of biological probes, which are essential tools for studying biological processes in living systems. nih.gov The development of fluorescent probes based on the this compound structure could enable the visualization and tracking of specific biological targets with high spatial and temporal resolution. nih.gov

Future research in this area could involve the conjugation of this compound with various fluorophores to create a new class of imaging agents. These probes could be designed to target specific enzymes, receptors, or other biomolecules, providing valuable insights into their function and localization within cells and tissues. The development of such probes would be greatly facilitated by the establishment of robust synthetic methods for the selective functionalization of the piperazine ring.

Interdisciplinary Research with Nanoscience and Biotechnology

The convergence of chemistry, nanoscience, and biotechnology offers exciting opportunities for the development of novel materials and technologies with a wide range of applications. The incorporation of this compound into nanomaterials, such as nanoparticles or quantum dots, could lead to the creation of new drug delivery systems, diagnostic tools, and therapeutic agents.

For example, this compound-functionalized nanoparticles could be designed to target cancer cells and deliver a therapeutic payload with high specificity, thereby reducing side effects. In the realm of biotechnology, this compound could be used to modify the surface of biomaterials to improve their biocompatibility or to create new biosensors for the detection of specific analytes. The exploration of these interdisciplinary research avenues will require close collaboration between chemists, materials scientists, and biologists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.